molecular formula C13H18OS B8003195 3-[(Cyclohexyloxy)methyl]thiophenol

3-[(Cyclohexyloxy)methyl]thiophenol

Cat. No.: B8003195
M. Wt: 222.35 g/mol
InChI Key: KAWVHGUCVKYWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Cyclohexyloxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols Thiophenols are aromatic compounds containing a thiol group (-SH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of thiophenol with cyclohexyloxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates, reduced sulfur species.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-[(Cyclohexyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexyloxy)methyl]thiophenol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the aromatic ring and cyclohexyloxy group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less bioactive.

    4-Methylthiophenol: Contains a methyl group instead of the cyclohexyloxy group, leading to different chemical and biological properties.

    2,4-Dimethylthiophenol: Has two methyl groups, which can affect its reactivity and applications.

Uniqueness

3-[(Cyclohexyloxy)methyl]thiophenol is unique due to the presence of the cyclohexyloxy group, which enhances its hydrophobicity and potential interactions with biological targets. This structural feature distinguishes it from other thiophenols and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

3-(cyclohexyloxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWVHGUCVKYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.